2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide 2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1396747-00-4
VCID: VC11869026
InChI: InChI=1S/C19H19N5O3/c1-26-16-7-3-2-6-15(16)18-22-19(27-23-18)13-10-24(11-13)12-17(25)21-14-5-4-8-20-9-14/h2-9,13H,10-12H2,1H3,(H,21,25)
SMILES: COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CN=CC=C4
Molecular Formula: C19H19N5O3
Molecular Weight: 365.4 g/mol

2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide

CAS No.: 1396747-00-4

Cat. No.: VC11869026

Molecular Formula: C19H19N5O3

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide - 1396747-00-4

Specification

CAS No. 1396747-00-4
Molecular Formula C19H19N5O3
Molecular Weight 365.4 g/mol
IUPAC Name 2-[3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-pyridin-3-ylacetamide
Standard InChI InChI=1S/C19H19N5O3/c1-26-16-7-3-2-6-15(16)18-22-19(27-23-18)13-10-24(11-13)12-17(25)21-14-5-4-8-20-9-14/h2-9,13H,10-12H2,1H3,(H,21,25)
Standard InChI Key HMKVAOLZDDRSPD-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CN=CC=C4
Canonical SMILES COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CN=CC=C4

Introduction

The compound 2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide is a complex organic molecule that incorporates several pharmacologically active moieties, including an azetidine ring, an oxadiazole moiety, and a pyridine ring. This structure suggests potential applications in medicinal chemistry due to its diverse biological activities, which are often associated with oxadiazole derivatives, such as antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Preparation

The synthesis of 2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide would typically involve several steps, including the formation of the oxadiazole ring, the azetidine ring, and the attachment of the pyridine moiety. The specific synthesis route may involve reactions such as condensation reactions for forming the oxadiazole ring and nucleophilic substitution for attaching the pyridine ring.

Research Findings and Potential Applications

While specific research findings on this compound are not available, compounds with similar structures have shown promise in various therapeutic areas. For example, oxadiazole derivatives have been explored for their antimicrobial and anticancer activities, and the inclusion of a pyridine ring can enhance these properties by facilitating interactions with biological targets.

Data Tables

Given the lack of specific data on 2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide, we can consider general properties of similar compounds:

PropertyGeneral Oxadiazole Derivatives
Molecular FormulaVaries based on substituents
Molecular WeightTypically 300-500 g/mol
Biological ActivitiesAntimicrobial, Anti-inflammatory, Anticancer
Synthesis RouteCondensation and nucleophilic substitution reactions

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